molecular formula C9H9NO5 B011178 Methyl (4-nitrophenoxy)acetate CAS No. 19786-48-2

Methyl (4-nitrophenoxy)acetate

Cat. No. B011178
Key on ui cas rn: 19786-48-2
M. Wt: 211.17 g/mol
InChI Key: ZZVXTAUUUUCLAG-UHFFFAOYSA-N
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Patent
US05834501

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 30.8 g of methyl 4-nitro-phenoxyacetate (prepared as described in Preparation 36), 5.0 g of 10% w/w palladium-on-charcoal and 500 ml of methanol were used, to give 25.8 g of the title compound having Rf=0.79 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:5]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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